molecular formula C10H9N3O3 B1408923 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol CAS No. 1598523-99-9

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Cat. No. B1408923
CAS RN: 1598523-99-9
M. Wt: 219.2 g/mol
InChI Key: WTLVQDGFYUJDFB-UHFFFAOYSA-N
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Description

The compound “1-(4-Nitrobenzyl)-1H-pyrazol-4-ol” is a derivative of benzyl alcohol substituted at the para-position by a nitro group . It is a member of the class of benzyl alcohols and a C-nitro compound . It is also related to 4-(4-Nitrobenzyl)pyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis . The compound crystallizes in the triclinic crystal class in the space group P1 . The compound exhibits inter-molecular hydrogen bonding of the type C-H…N .


Chemical Reactions Analysis

A chemical activation system (CAS) designed to mimic the mammalian mixed-function oxidase enzymes was found to activate target compounds to reactive electrophiles . Activated compounds were assayed by reaction with 4-(4-nitrobenzyl)pyridine (NBP), a model nucleophile of 7-alkylguanine of nucleic acids .

Scientific Research Applications

Synthesis of 1-Alkyl-4-formyltriazoles

Compounds similar to 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol have been used in the synthesis of 1-alkyl-4-formyltriazoles, which are important intermediates in organic synthesis for various applications including pharmaceuticals and agrochemicals .

Topoisomerase I Inhibition

Analogues of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol have shown potential in inhibiting topoisomerase I, an enzyme involved in DNA replication. This inhibition can be leveraged in the development of anticancer agents .

Photothermal Therapy

The nitrobenzyl group in related compounds has been utilized in photothermal therapy, where it can be activated under hypoxic conditions by nitroreductase. This leads to the release of a photothermal agent effective in cancer treatment .

Safety and Hazards

The safety data sheet for 4-Nitrobenzyl bromide, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

In terms of future directions, there is a growing interest in developing general and versatile synthetic methods for benzofuran derivatives . Additionally, the potential of these compounds to serve as hypoxia-targeting prodrugs is being explored . The development of useful amyloid-specific imaging agents is another area of interest .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-1-3-9(4-2-8)13(15)16/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVQDGFYUJDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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